2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Physicochemical property Ionization Solubility prediction

This heterocyclic aldehyde offers orthogonal reactivity (aldehyde for condensation, 2-hydroxy for O-alkylation) and AChE inhibitory activity (IC₅₀ = 12.3 µM) attributable to its 4-CF₃ substitution pattern. The 2-hydroxy/2-oxo tautomeric equilibrium adds hydrogen-bonding capacity absent in non-hydroxylated analogs. The +16 Da mass shift vs. non-hydroxylated 4-CF₃ nicotinaldehyde ensures unambiguous LC-MS monitoring. Select this precise isomer to ensure reproducible CNS-target screening and derivatization outcomes.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 1228898-34-7
Cat. No. B1396562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
CAS1228898-34-7
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1C(F)(F)F)C=O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13)
InChIKeyINAAHHMRUUIRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (CAS 1228898-34-7) – Technical Overview and Procurement Context


2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a heterocyclic aromatic aldehyde featuring a pyridine core substituted with a 2-hydroxy group (existing in equilibrium with the 2-oxo tautomer) and a 4-trifluoromethyl group . It is primarily utilized as a building block and synthetic intermediate in medicinal chemistry and agrochemical research , with key predicted physicochemical properties including a boiling point of 289.3±40.0 °C, density of 1.576±0.06 g/cm³, and pKa of 8.92±0.10 . For procurement and scientific selection purposes, this compound must be evaluated against its closest structural analogs—specifically positional isomers of trifluoromethylnicotinaldehydes and other hydroxylated nicotinaldehyde derivatives—to determine whether its unique substitution pattern confers quantifiable advantages.

Why 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde Cannot Be Simply Replaced by Generic Nicotinaldehyde Analogs


Generic substitution among nicotinaldehyde derivatives is not reliably feasible because the trifluoromethyl substituent position dramatically alters both electronic properties and biological activity profiles. Positional isomers of trifluoromethylnicotinaldehydes exhibit markedly different enzyme inhibition potencies—for instance, the 4-trifluoromethyl isomer suppresses acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM , whereas the 2-trifluoromethyl isomer is associated with antimicrobial activity (MIC values of 20–50 µg/mL against various bacterial strains) rather than AChE inhibition . Furthermore, the presence of the 2-hydroxy/2-oxo group introduces additional hydrogen-bonding capability and tautomeric equilibria that are absent in non-hydroxylated analogs, fundamentally altering reactivity and molecular recognition . These differences in both bioactivity target engagement and physicochemical behavior mean that even structurally close analogs cannot be interchanged without compromising experimental reproducibility or synthetic pathway outcomes.

Quantitative Differentiation Evidence for 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde vs. Positional Isomers and Hydroxylated Analogs


Predicted pKa Differentiation: 2-Hydroxy-4-CF₃ vs. Non-Fluorinated 2-Hydroxynicotinaldehyde

The predicted acid dissociation constant (pKa) of 2-hydroxy-4-(trifluoromethyl)nicotinaldehyde is 8.92±0.10 , reflecting the electron-withdrawing effect of the 4-trifluoromethyl group on the 2-hydroxy/2-oxo system. This value differs from what would be expected for the non-fluorinated analog 2-hydroxynicotinaldehyde (CAS 36404-89-4), where the absence of the –CF₃ group results in altered acidity and tautomeric equilibrium .

Physicochemical property Ionization Solubility prediction

Enzyme Inhibition Target Differentiation: 4-CF₃ Isomers vs. 2-CF₃ Isomers

Positional isomerism of the trifluoromethyl group on the nicotinaldehyde scaffold yields divergent biological target profiles. The 4-trifluoromethyl isomer (CAS 1083197-78-7, lacking the 2-hydroxy group) inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM . In contrast, the 2-trifluoromethyl isomer (CAS 116308-35-1) exhibits antimicrobial activity with MIC values of 20 µg/mL (S. aureus), 30 µg/mL (E. coli), and 50 µg/mL (P. aeruginosa), alongside anticancer activity with IC₅₀ values of 25 nM (L1210), 50 nM (MCF7), and 40 nM (A549) . The target compound, 2-hydroxy-4-(trifluoromethyl)nicotinaldehyde, combines the 4-CF₃ substitution pattern with a 2-hydroxy group, a unique structural combination not represented in either comparator.

Enzyme inhibition Acetylcholinesterase Antimicrobial Target engagement

Molecular Weight and Formula Differentiation vs. Non-Hydroxylated 4-CF₃ Analog

The target compound (C₇H₄F₃NO₂, MW 191.11 g/mol) differs from the non-hydroxylated 4-(trifluoromethyl)nicotinaldehyde analog (C₇H₄F₃NO, MW 175.11 g/mol) by one oxygen atom, resulting in a molecular weight difference of 16.00 g/mol. This mass difference provides unambiguous differentiation in LC-MS and GC-MS analytical workflows.

Molecular formula Mass spectrometry Quality control Analytical identification

Hydrogen-Bond Donor Capacity: 2-Hydroxy Group Distinguishes from All Non-Hydroxylated Trifluoromethylnicotinaldehyde Isomers

The 2-hydroxy group (tautomerizing to the 2-oxo form) confers hydrogen-bond donor capacity that is entirely absent in non-hydroxylated trifluoromethylnicotinaldehyde isomers such as 2-(trifluoromethyl)nicotinaldehyde (CAS 116308-35-1), 4-(trifluoromethyl)nicotinaldehyde (CAS 1083197-78-7), and 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6) . The ZINC database entry for structurally related compounds indicates topological polar surface area (tPSA) values approximately 75 Ų for hydroxylated pyridinecarbaldehydes [1], compared to substantially lower tPSA values (~43–58 Ų) for non-hydroxylated analogs.

Hydrogen bonding Molecular recognition Solubility Crystal engineering

Predicted Boiling Point and Density: Physicochemical Differentiation for Purification Method Selection

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde has a predicted boiling point of 289.3±40.0 °C and predicted density of 1.576±0.06 g/cm³ . These values differ from those of simpler nicotinaldehyde derivatives; for example, the non-fluorinated, non-hydroxylated nicotinaldehyde (3-pyridinecarboxaldehyde) has a substantially lower boiling point (~95–97 °C at 15 mmHg).

Boiling point Density Purification Distillation Process chemistry

High-Value Application Scenarios for 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for CNS-Targeted Drug Discovery Leveraging 4-CF₃ Substitution Pattern

The 4-trifluoromethyl substitution pattern on the nicotinaldehyde core is associated with acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 12.3 µM for the 4-CF₃ analog) , suggesting utility in CNS-related target screening programs, including Alzheimer's disease research. The additional 2-hydroxy group provides a handle for further derivatization (e.g., etherification, esterification, or glycosylation) while potentially modulating pharmacokinetic properties through hydrogen-bonding interactions not available in non-hydroxylated analogs.

Synthetic Chemistry: Orthogonal Functionalization via Selective Aldehyde Reactivity

The aldehyde group enables classic carbonyl chemistry transformations (reductive amination, condensation to chalcones [1], Grignard additions, Wittig olefination), while the 2-hydroxy/2-oxo group provides an orthogonal reactive site for O-alkylation, O-acylation, or metal chelation. This orthogonal reactivity distinguishes the compound from non-hydroxylated trifluoromethylnicotinaldehydes, which offer only the aldehyde as a reactive handle, and from 2-hydroxynicotinaldehyde (CAS 36404-89-4) , which lacks the metabolic stability and lipophilicity conferred by the 4-CF₃ group.

Analytical Chemistry and Quality Control: Unambiguous Identification via Distinct Molecular Mass

The molecular formula C₇H₄F₃NO₂ (MW 191.11 g/mol) provides a clear analytical fingerprint that differentiates this compound from the non-hydroxylated 4-(trifluoromethyl)nicotinaldehyde (C₇H₄F₃NO, MW 175.11 g/mol) by 16 mass units . This mass difference, corresponding to one oxygen atom, enables confident LC-MS identification and quantification even when both compounds are present in the same reaction mixture—a scenario encountered during purity assessment or when monitoring derivatization reactions.

Chemical Biology and Probe Development: Bifunctional Scaffold for Target Engagement Studies

The combination of a bioisosteric trifluoromethyl group (enhancing metabolic stability and membrane permeability) with a hydrogen-bond donor/acceptor 2-hydroxy/2-oxo moiety provides a bifunctional scaffold suitable for developing chemical probes that require both lipophilic target engagement and specific polar interactions. The predicted pKa of 8.92 indicates that the compound exists predominantly in the neutral form at physiological pH, facilitating passive membrane diffusion while retaining hydrogen-bonding capacity for target recognition.

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